2-amino-5-bromo-N,N-dimetilpiridina-3-sulfonamida

Descripción general

Descripción

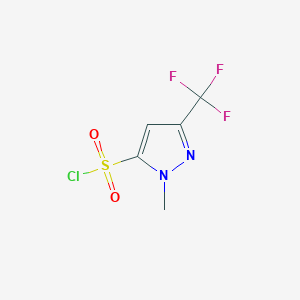

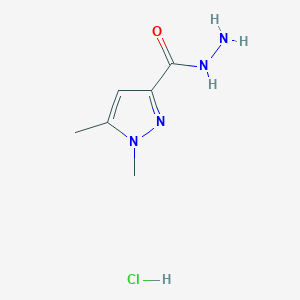

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10BrN3O2S . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is 1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) . The molecular weight of the compound is 280.15 .Physical and Chemical Properties Analysis

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a powder at room temperature . The compound is thermally stable up to 210 °C . The UV–Vis–NIR transmittance spectrum reveals that the compound exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm .Aplicaciones Científicas De Investigación

- Desarrollo de fármacos: Sus propiedades únicas lo hacen ideal para el desarrollo de nuevos fármacos y la investigación de procesos biológicos.

- Estudios de enlaces de hidrógeno: Se utiliza para estudiar patrones de enlaces de hidrógeno en co-cristales .

- Síntesis de azaarenos policíclicos: Se emplea en la síntesis de estructuras orgánicas complejas .

- Aceptor de electrones en cristalografía: Actúa como aceptor de electrones en estudios de crecimiento de cristales .

Safety and Hazards

The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . It is also classified under GHS07 with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain sulfonamide-binding proteins, which can affect the enzyme’s catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by inhibiting certain metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This binding interaction is primarily mediated by hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where a specific dosage level results in a marked change in the compound’s impact on the organism. High doses of this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within the cell can significantly influence its biochemical and cellular effects .

Propiedades

IUPAC Name |

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRUBMPUAXWOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)